5,7-Dihydroxy-4-Methylphthalide

Beschreibung

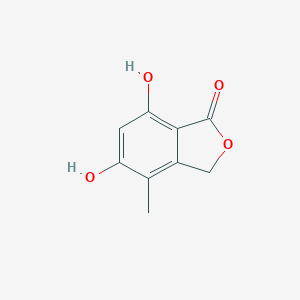

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQICKPCCBIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561066 | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27979-57-3 | |

| Record name | 5,7-Dihydroxy-4-methylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fungal Production of 5,7-Dihydroxy-4-Methylphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5,7-dihydroxy-4-methylphthalide (DHMP) in fungi. DHMP is a polyketide metabolite of significant interest due to its role as a key intermediate in the biosynthesis of mycophenolic acid, a potent immunosuppressant. This document details the fungal species known to produce DHMP, outlines experimental protocols for its production and isolation, and illustrates its biosynthetic pathway.

Natural Occurrence in Fungi

This compound has been identified as a secondary metabolite in a select number of fungal species. Its presence is most notably documented in the context of the mycophenolic acid biosynthetic pathway.

Table 1: Fungal Sources of this compound

| Fungal Species | Common Association/Source | Notes |

| Aspergillus flavus | A common mold found in soil, and stored grains. | DHMP is a known secondary metabolite and an intermediate in the biosynthesis of mycophenolic acid in this species.[1] |

| Microascus tardifaciens | An ascomycete fungus. | DHMP was isolated from this fungus and showed immunosuppressive activity. |

Note: While a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, has been isolated from the endophytic fungus Penicillium crustosum, the natural occurrence of this compound is confirmed in the species listed above. Quantitative data on the natural production yield of DHMP in these fungi is not extensively reported in the available scientific literature.

Biosynthesis of this compound

DHMP is a key intermediate in the biosynthesis of mycophenolic acid. The pathway begins with the formation of 5-methylorsellinic acid (5-MOA) by a polyketide synthase. A fusion enzyme, MpaDE, then catalyzes the conversion of 5-MOA into DHMP. This process involves a hydroxylation step by the cytochrome P450 domain (MpaD) to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB), followed by a lactonization step aided by the hydrolase domain (MpaE) to yield DHMP.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental procedures for the isolation of naturally produced DHMP are often embedded within broader studies on fungal metabolites. However, a robust protocol for the heterologous production and characterization of DHMP has been well-documented.

Heterologous Production of this compound in Aspergillus nidulans

This protocol is adapted from the work of Hansen et al. (2012), which demonstrates the production of DHMP by co-expressing the mpaC and mpaDE genes from Penicillium brevicompactum in an Aspergillus nidulans host.[2]

1. Fungal Strains and Growth Conditions:

-

Aspergillus nidulans strains are used as the heterologous host.

-

Strains are typically grown on minimal medium supplemented as required for the specific auxotrophic markers of the host strain.

-

For metabolite analysis, cultures are grown in a suitable liquid medium, such as Czapek-Dox, and incubated for a period of 3-5 days with shaking.

2. Gene Expression:

-

The mpaC (polyketide synthase) and mpaDE (P450-hydrolase fusion) genes are cloned into suitable Aspergillus expression vectors.

-

These vectors are then transformed into the A. nidulans host strain.

3. Extraction of Metabolites:

-

After incubation, the fungal mycelium is separated from the culture broth by filtration.

-

The culture filtrate is extracted with an organic solvent such as ethyl acetate.

-

The mycelium can also be extracted separately to analyze intracellular metabolites.

4. Sample Preparation and Analysis:

-

The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is used for the detection and quantification of DHMP.

-

An authentic standard of DHMP is used for comparison of retention time and mass spectrum to confirm the identity of the produced compound.

Isolation of this compound from Microascus tardifaciens

The following is a general protocol based on the study by Fujimoto et al. (1999) for the isolation of DHMP from a native producer.

1. Fungal Cultivation:

-

Microascus tardifaciens is cultivated on a solid rice medium at 25°C for 3-4 weeks.

2. Extraction:

-

The fungal culture is extracted with a solvent such as ethyl acetate.

-

The extract is then defatted by partitioning against n-hexane.

3. Chromatographic Separation:

-

The defatted extract is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

4. Purification:

-

Fractions containing DHMP are pooled and further purified using preparative TLC or Sephadex LH-20 column chromatography.

5. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of DHMP from fungi.

References

The Discovery and Significance of 5,7-Dihydroxy-4-Methylphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-methylphthalide is a naturally occurring phenolic lactone that holds a crucial position in the biosynthesis of the immunosuppressive drug, mycophenolic acid. First identified as a metabolite of the fungus Penicillium brevicompactum, this compound serves as a key intermediate, undergoing enzymatic farnesylation en route to the formation of mycophenolic acid. Its discovery and characterization have been pivotal in elucidating the intricate biosynthetic pathway of this clinically significant secondary metabolite. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its isolation, and its central role in the mycophenolic acid biosynthetic pathway, visualized through a detailed workflow. This document is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below. This data is essential for its identification and characterization in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| CAS Number | 27979-57-3 | [1] |

| IUPAC Name | 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | [1] |

| Spectroscopic Data | ||

| ¹³C NMR (DMSO-d₆) | See detailed table below | [1] |

| Mass Spectrometry | See detailed table below |

¹³C NMR Spectroscopic Data [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 169.5 |

| 3 | 68.8 |

| 3a | 103.2 |

| 4 | 108.5 |

| 5 | 162.8 |

| 6 | 97.5 |

| 7 | 165.2 |

| 7a | 149.8 |

| 4-CH₃ | 9.2 |

Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 180.04 | [M]⁺ (Molecular Ion) |

| 152.05 | [M - CO]⁺ |

| 151.04 | [M - CO - H]⁺ |

| 124.05 | [M - 2CO]⁺ |

| 123.04 | [M - 2CO - H]⁺ |

Experimental Protocols: Isolation from Penicillium brevicompactum

The following is a representative protocol for the isolation and purification of this compound from a culture of Penicillium brevicompactum, based on methodologies employed for the separation of mycophenolic acid and its precursors.[4][5][6][7][8]

2.1. Fungal Cultivation and Extraction

-

Inoculation and Fermentation: A spore suspension of Penicillium brevicompactum is used to inoculate a suitable liquid fermentation medium, such as yeast extract-sucrose (YES) medium. The culture is incubated for 14-21 days at 25°C with shaking (150 rpm) to ensure adequate aeration and growth.[4]

-

Extraction: Following incubation, the mycelium is separated from the culture broth by filtration. The culture filtrate is then acidified to pH 3-4 with 2N HCl and extracted three times with an equal volume of ethyl acetate (B1210297). The mycelial mass can also be extracted with ethyl acetate or acetone (B3395972) to recover intracellular metabolites. The organic extracts are combined and dried over anhydrous sodium sulfate.

2.2. Chromatographic Purification

-

Solvent Evaporation: The dried ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). Spots corresponding to this compound can be visualized under UV light (254 nm).

-

Further Purification: Fractions containing the target compound are combined, concentrated, and may require further purification by preparative TLC or crystallization to obtain pure this compound.

2.3. Structure Elucidation

The identity and purity of the isolated compound are confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Role in Mycophenolic Acid Biosynthesis

This compound is not known to be involved in any signaling pathways. Its biological significance lies in its role as a crucial intermediate in the biosynthetic pathway of mycophenolic acid. The pathway involves a series of enzymatic transformations, beginning with the synthesis of the phthalide (B148349) core, followed by the attachment of a farnesyl side chain.

Mycophenolic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of mycophenolic acid, highlighting the central position of this compound.

Caption: Biosynthetic pathway of Mycophenolic Acid.

Experimental Workflow for Isolation

The logical steps for the isolation and characterization of this compound are depicted in the workflow diagram below.

References

- 1. This compound | C9H8O4 | CID 14503052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Production of Mycophenolic Acid by a Newly Isolated Indigenous Penicillium glabrum - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dihydroxy-4-Methylphthalide: A Technical Guide for Researchers

CAS Number: 27979-57-3

Chemical Formula: C₉H₈O₄

Molecular Weight: 180.16 g/mol

Abstract

5,7-Dihydroxy-4-methylphthalide is a key biosynthetic intermediate of mycophenolic acid (MPA), a potent immunosuppressant. This technical guide provides an in-depth overview of its chemical properties, synthesis, biological activities, and its role in the mycophenolic acid biosynthetic pathway. Detailed experimental protocols, quantitative biological data, and spectroscopic information are presented to support researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a phthalide (B148349) derivative with two hydroxyl groups and a methyl group attached to the benzene (B151609) ring. Its structure plays a crucial role in its biological activity and its function as a precursor in the biosynthesis of more complex natural products.[1][2]

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-4-methyl-1(3H)-isobenzofuranone | [1] |

| Synonyms | 5,7-Dihydroxy-4-methylisobenzofuran-1(3H)-one | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >250 °C (decomposes) | |

| Solubility | Soluble in DMSO and methanol | |

| InChI | InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | [2] |

| InChIKey | GXYQICKPCCBIIX-UHFFFAOYSA-N | [2] |

| SMILES | Cc1c(O)cc2C(=O)OCc2c1O | [2] |

Biosynthesis of Mycophenolic Acid

This compound is a critical intermediate in the fungal biosynthesis of mycophenolic acid.[3][4][5] The pathway involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.

Mycophenolic Acid Biosynthesis Pathway

Caption: Biosynthetic pathway of Mycophenolic Acid from primary metabolites.

Biological Activity

This compound exhibits a range of biological activities, including immunosuppressive and antimicrobial properties.

Immunosuppressive Activity

The compound has been shown to inhibit the proliferation of lymphocytes, a key aspect of the immunosuppressive effect of its downstream product, mycophenolic acid.

| Assay | Cell Type | Stimulant | IC₅₀ | Reference |

| Lymphocyte Proliferation | Mouse Splenic Lymphocytes | LPS | 3 µM | [6] |

| Lymphocyte Proliferation | Mouse Splenic Lymphocytes | Concanavalin A | 17 µM | [6] |

Antimicrobial Activity

This compound has demonstrated activity against pathogenic fungi.

| Organism | Assay | IC₅₀ / MIC | Reference |

| Cryptococcus neoformans | Antifungal Susceptibility | IC₅₀ = 18.08 µg/mL | [6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the aromatization of a cyclohexanedione derivative, followed by a series of functional group manipulations.[7]

Example Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

A detailed experimental protocol for a five-step synthesis from 3,5-dimethoxybenzyl alcohol has also been described, with an overall yield of 72%.[7]

Lipopolysaccharide (LPS)-Induced Lymphocyte Proliferation Assay

This assay is used to evaluate the immunosuppressive activity of compounds by measuring their effect on the proliferation of B-lymphocytes stimulated by LPS.

Protocol Outline:

-

Cell Preparation: Isolate splenocytes from a mouse and prepare a single-cell suspension.

-

Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 5 x 10⁵ cells/well.

-

Compound Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Add LPS to the wells at a final concentration of 10 µg/mL.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Add [³H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A singlet for the methyl group protons.

-

A singlet for the methylene (B1212753) protons of the lactone ring.

-

A singlet for the aromatic proton.

-

Broad singlets for the two hydroxyl protons.

Mass Spectrometry (MS)

The mass spectrum of 5-hydroxy-7-methoxy-4-methylphthalide shows a [M+H]⁺ ion at m/z 195.0, consistent with a molecular weight of 194 Da.[10] For this compound, the expected [M+H]⁺ ion would be at m/z 181.05. The fragmentation pattern would likely involve losses of water, carbon monoxide, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H stretch, broad), lactone carbonyl (C=O stretch, strong), and aromatic (C=C stretch) functional groups.

Safety and Handling

There is no specific safety data sheet (SDS) available for this compound in the provided search results. However, based on its chemical structure and the SDS for similar compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care and assume it may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a molecule of significant interest due to its role as a key intermediate in the biosynthesis of the immunosuppressant mycophenolic acid. Its own inherent biological activities, though modest, provide a basis for further investigation and potential derivatization in drug discovery programs. This technical guide consolidates the available information on its chemistry, biology, and experimental methodologies to serve as a valuable resource for the scientific community.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dihydroxy-4-Methylphthalide

Introduction

This compound is a naturally occurring organic compound that holds significant interest in the fields of medicinal chemistry and drug development.[1][2] It is a member of the 2-benzofurans class and is recognized as a key intermediate in the biosynthesis of Mycophenolic acid (MPA), a potent immunosuppressant used in organ transplantation.[1][3][4][5][6][7][8][9] This compound is a secondary metabolite found in several fungal species, including Aspergillus flavus and various Penicillium species.[2][5][10] Beyond its role as a biosynthetic precursor, this compound has demonstrated a range of biological activities, including antifungal, antibacterial, antiviral, and immunosuppressive properties.[9][11] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in relevant biochemical pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | [1][2] |

| Synonyms | DHMP, 5,7-dihydroxy-4-methyl-1(3H)-isobenzofuranone | [2][9] |

| CAS Number | 27979-57-3 | [1][5][9][11][12][13] |

| Molecular Formula | C₉H₈O₄ | [1][2][5][9][12][13][14] |

| Molecular Weight | 180.16 g/mol | [1][2][5][12][13][14] |

| Appearance | Solid | [9][15] |

| Solubility | DMSO: 100 mg/mL (ultrasonic); Methanol (B129727): Soluble | [5][15] |

| DMSO: 0.1-1 mg/mL (slightly soluble); Ethanol: 0.1-1 mg/mL (slightly soluble) | [9] | |

| Mass Spectrometry | [M-H]⁻: 179.1 | [12] |

| MS (m/e): 180 (49%), 151 (100%), 122 (33%) | [7] | |

| SMILES | CC1=C2COC(=O)C2=C(C=C1O)O | [2] |

| InChI | InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | [2][9] |

| InChIKey | GXYQICKPCCBIIX-UHFFFAOYSA-N | [1][2][9] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.[3][4] One notable method involves the cyclization of a linear chain generated from an isoxazole (B147169) compound, which offers advantages such as fewer synthetic steps and a higher overall yield.[7]

Methodology Overview:

-

Preparation of Isoxazole Ester: The synthesis begins with the preparation of (5-Ethoxy-4-methyl-3-isoxazolyl)methyl acetoacetate.[7]

-

Hydrogenation: The isoxazole ester undergoes hydrogenation in the presence of a palladium-Lindlar catalyst. This step opens the isoxazole ring to form a β-enamino keto ester.[7]

-

Acid Treatment: Subsequent treatment with acid transforms the intermediate into 3-(carboxyethyl)-2-oxobutyl acetoacetate.[7]

-

Cyclization: The final and crucial step is the cyclization of this linear product. The reaction is carried out using bases, such as sodium ethylate followed by butyllithium, to yield this compound.[7]

Physicochemical Characterization

A standard workflow is employed to confirm the identity, purity, and structure of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Method: A sample is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected into an HPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile. Detection is commonly carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. Purity is determined by the peak area percentage.[12]

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and fragmentation pattern.

-

Method: The sample is analyzed using mass spectrometry, often coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common technique used in either positive or negative ion mode. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of 180.16.[12] Fragmentation patterns can provide additional structural information.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure.

-

Method: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the arrangement of atoms in the molecule, including the methyl group, aromatic protons, and hydroxyl groups.[6][12]

Caption: Experimental workflow for synthesis and characterization.

Biological Significance and Signaling Pathways

The primary significance of this compound in drug development lies in its role as a direct precursor to mycophenolic acid (MPA).[1][9] The biosynthesis of MPA from this phthalide (B148349) is a critical pathway in fungi like Penicillium brevicompactum.

Biosynthesis of Mycophenolic Acid

The conversion involves a key enzymatic step:

-

Prenylation: this compound undergoes an enzymatic farnesylation reaction.[1] This step attaches a farnesyl group (a 15-carbon isoprenoid chain) to the aromatic ring at the 6-position, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide.[8]

-

Oxidation: The farnesyl chain of this intermediate is then subjected to a series of oxidative cleavage reactions.[8]

-

O-methylation: The final steps involve the methylation of the hydroxyl group at the 7-position to yield mycophenolic acid.[8]

This biosynthetic pathway highlights the importance of this compound as a fundamental building block for a clinically significant immunosuppressant.

Caption: Key steps in the biosynthesis of Mycophenolic Acid.

Other Reported Biological Activities

Beyond its role as a precursor, this compound has been investigated for its own biological effects:

-

Antifungal Activity: It is active against Cryptococcus neoformans with an IC₅₀ value of 18.08 µg/ml.[9]

-

Immunomodulatory Effects: The compound inhibits the proliferation of mouse splenic lymphocytes induced by lipopolysaccharide (LPS) and concanavalin (B7782731) A, with IC₅₀ values of 3 µM and 17 µM, respectively.[9]

These activities suggest that the molecule itself, and not just its famous derivative, may possess therapeutic potential worth exploring. The presence of the two hydroxyl groups at positions 5 and 7 is considered significant for its biological function, potentially facilitating interactions with enzymes.[1]

References

- 1. This compound|CAS 27979-57-3 [benchchem.com]

- 2. This compound | C9H8O4 | CID 14503052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Farnesyl-5,7-dihydroxy-4-methylphthalide oxidation mechanism in mycophenolic acid biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. GSRS [precision.fda.gov]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to 5,7-Dihydroxy-4-Methylphthalide: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-Methylphthalide is a naturally occurring phenolic lactone that holds a significant position in the field of biochemistry and pharmaceutical sciences. It is a key biosynthetic intermediate of mycophenolic acid, a potent immunosuppressant. This technical guide provides a comprehensive overview of its molecular characteristics, spectroscopic data, synthesis, and biological activities, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a member of the 2-benzofuran class of compounds. Its structure features a phthalide (B148349) core with hydroxyl groups at positions 5 and 7, and a methyl group at position 4.

Molecular Formula: C₉H₈O₄[1]

Molecular Weight: 180.16 g/mol [1]

IUPAC Name: 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one[1]

Synonyms: 4-Methyl-5,7-dihydroxyisobenzofuran-1(3H)-one, Mycophenolic Acid Impurity 1[1]

The presence of two hydroxyl groups and a lactone ring makes it a moderately polar molecule with potential for hydrogen bonding, influencing its solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 27979-57-3 | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in DMSO and other organic solvents |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While detailed spectral data from published literature is limited, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, the methylene (B1212753) protons of the lactone ring, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted phthalide structure.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, the ester carbonyl carbon, and the carbons bearing the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The fragmentation of phthalates can be complex, but key fragments would likely arise from the loss of CO, CO₂, and portions of the lactone ring, providing valuable structural information.

Synthesis and Isolation

This compound can be obtained through chemical synthesis or by isolation from fungal cultures.

Chemical Synthesis

Isolation from Fungal Cultures

This compound is a natural product found in various fungi, particularly species of Penicillium and Aspergillus.[1] Isolation from these sources typically involves the following workflow:

Caption: General workflow for the isolation of this compound.

-

Fermentation: A suitable fungal strain (e.g., Penicillium brevicompactum) is cultured in a liquid medium conducive to the production of secondary metabolites.

-

Extraction: The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to obtain a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components.

-

Further Purification: Fractions containing the desired compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by NMR and MS analysis.

Biological Significance and Activity

The primary biological significance of this compound lies in its role as a direct precursor to mycophenolic acid (MPA).

Mycophenolic Acid Biosynthesis Pathway

This compound is a key intermediate in the biosynthetic pathway of mycophenolic acid in fungi. The pathway involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.

Caption: Simplified biosynthetic pathway of Mycophenolic Acid.

Biological Activities

While its primary role is as a biosynthetic intermediate, this compound itself exhibits some biological activities.

| Activity | Target/Assay | Result (e.g., IC₅₀) | Reference |

| Antifungal | Cryptococcus neoformans | IC₅₀ = 18.08 µg/mL | |

| Immunosuppressive | LPS-induced mouse splenic lymphocyte proliferation | IC₅₀ = 3 µM | |

| Immunosuppressive | Concanavalin A-induced mouse splenic lymphocyte proliferation | IC₅₀ = 17 µM |

Note: The available quantitative data is limited. Further research is needed to establish a comprehensive biological activity profile.

A lymphocyte proliferation assay can be used to evaluate the immunosuppressive effects of this compound.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a suitable density.

-

Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS)) in the presence of varying concentrations of this compound. Include appropriate positive (mitogen only) and negative (unstimulated cells) controls.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Proliferation Measurement: Assess cell proliferation using a suitable method, such as the incorporation of ³H-thymidine or a colorimetric assay (e.g., MTT or WST-1).

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its central role in the biosynthesis of the clinically important immunosuppressant, mycophenolic acid. Understanding its chemical properties, synthesis, and biological activities is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. Future research should focus on elucidating detailed synthetic protocols, expanding the investigation of its biological activity profile, and exploring its potential as a scaffold for the development of novel therapeutic agents. The development of more efficient synthetic routes could also facilitate the production of analogues for structure-activity relationship studies.

References

The Pivotal Role of 5,7-Dihydroxy-4-Methylphthalide in Penicillium Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of pharmaceuticals. Among these, 5,7-Dihydroxy-4-Methylphthalide (DHMP) emerges as a crucial biosynthetic intermediate in the production of the renowned immunosuppressant, mycophenolic acid (MPA). This technical guide provides an in-depth exploration of the biological role of DHMP in Penicillium species, focusing on its biosynthesis, chemical context, and the experimental methodologies employed in its study.

Biosynthesis of this compound and its Conversion to Mycophenolic Acid

This compound is a key intermediate in the biosynthetic pathway of mycophenolic acid, a potent immunosuppressant produced by several Penicillium species, including P. roqueforti and P. brevicompactum.[1] The biosynthesis of MPA is a complex process that begins with acetyl-CoA and malonyl-CoA building blocks.[2]

The proposed biosynthetic pathway involves the formation of 5-methylorsellinic acid (5-MOA), which is then converted through a series of enzymatic reactions to 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB) and subsequently to this compound (DHMP).[1] DHMP is then farnesylated to produce 6-farnesyl-5,7-dihydroxy-4-methylphthalide (FDHMP).[1] The final steps involve the oxidation of the farnesyl chain of FDHMP to yield mycophenolic acid.[3] Studies have shown that the conversion of FDHMP to MPA can occur via at least two pathways: a direct oxidation of the central double bond of the farnesyl chain and a two-stage removal of the terminal and central groups.[3]

The genetic basis for this pathway has been elucidated in P. brevicompactum, where a gene cluster responsible for MPA biosynthesis has been identified.[1][2] This cluster contains genes encoding the enzymes necessary for each step of the pathway, including the polyketide synthase responsible for the initial steps and the enzymes involved in the subsequent modifications leading to DHMP and MPA.

Production of Phthalides in Penicillium Species

Several species of Penicillium are known to produce this compound and related compounds. For instance, Penicillium crustosum, an endophytic fungus isolated from coffee seeds, has been shown to produce mycophenolic acid.[4][5][6][7] Interestingly, when the culture medium of P. crustosum was supplemented with certain organic acids (ferulic, quinic, cinnamic, and 3,4-(methylenedioxy) cinnamic acids), it produced a new phthalide, 5-hydroxy-7-methoxy-4-methylphthalide, in addition to mycophenolic acid.[4][5][6][7] This suggests that the secondary metabolic profile of Penicillium species can be influenced by the chemical composition of the growth medium.[5][8]

Quantitative Data on Phthalide Production

The following table summarizes the quantitative data on the production of mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide by Penicillium crustosum under different culture conditions.

| Treatment | Substance Added | Mycophenolic Acid (mg) | 5-hydroxy-7-methoxy-4-methylphthalide (mg) |

| A | None (Control) | 102.0 | Not Isolated |

| B | Ferulic and Quinic Acids | 83.2 | 22.3 |

| C | Cinnamic and 3,4-(methylenedioxy) cinnamic Acids | 85.3 | 27.1 |

| D | Caffeine | 3.25 | Not Isolated |

Data sourced from Valente et al. (2013)[4][5][6]

Biological Significance and Potential Applications

While this compound is primarily recognized as a precursor to mycophenolic acid, the broader class of phthalides exhibits a range of biological activities. Mycophenolic acid itself is a potent immunosuppressant used to prevent organ transplant rejection.[1][9] It also possesses antibacterial, antifungal, antiviral, and antitumor properties.[2][9] The intrinsic biological activity of this compound is less well-characterized, and it is an area ripe for further investigation. Its structural similarity to other bioactive phthalides suggests it could have its own pharmacological properties. Furthermore, understanding the regulation of its production is key to optimizing the yield of mycophenolic acid in industrial fermentation processes.

Experimental Protocols

The study of this compound and other Penicillium secondary metabolites involves a series of established experimental procedures.

Fungal Culture and Fermentation

Penicillium species are typically grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate spores.[2][10] For the production of secondary metabolites, liquid fermentation is commonly employed. A typical liquid medium is Yeast Extract-Sucrose (YES) medium.[2] The fungus is cultivated in shake flasks under controlled temperature and agitation for a specific period, often ranging from 7 to 21 days.[2][4][11]

References

- 1. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Farnesyl-5,7-dihydroxy-4-methylphthalide oxidation mechanism in mycophenolic acid biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. redalyc.org [redalyc.org]

- 9. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

5,7-Dihydroxy-4-Methylphthalide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Fungal Secondary Metabolite and Precursor to Mycophenolic Acid

Abstract

5,7-Dihydroxy-4-methylphthalide is a naturally occurring phenolic lactone and a significant secondary metabolite produced by various fungi, most notably of the Penicillium genus. It holds considerable interest in the scientific community due to its crucial role as a key intermediate in the biosynthesis of the immunosuppressant drug, mycophenolic acid. This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, natural sources, biosynthesis, and known biological activities. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanisms of action.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. In fungi, these compounds often play crucial roles in ecological interactions, such as defense and communication. This compound (DHMP) is a polyketide-derived secondary metabolite that has garnered significant attention as the penultimate precursor to mycophenolic acid (MPA), a potent immunosuppressant used in transplantation medicine.[1] Understanding the biosynthesis and biological activities of DHMP is not only critical for optimizing MPA production but also for exploring its own potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White solid (predicted) | |

| Solubility | Soluble in methanol (B129727) and DMSO | [3] |

| SMILES | Cc1c2COC(=O)c2c(cc1O)O | [2] |

| InChIKey | GXYQICKPCCBIIX-UHFFFAOYSA-N | [2] |

Natural Sources and Biosynthesis

This compound is primarily produced by filamentous fungi, with Penicillium brevicompactum and Penicillium crustosum being well-documented sources.[3][4] It is a key intermediate in the mycophenolic acid biosynthetic pathway.

Biosynthetic Pathway

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS), MpaC. This enzyme catalyzes the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules to form a tetraketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to yield the phthalide (B148349) core structure. Subsequent tailoring reactions, including a crucial hydroxylation step catalyzed by a cytochrome P450 monooxygenase (MpaD), lead to the formation of this compound. This molecule then serves as the substrate for a prenyltransferase, which attaches a farnesyl group to form 6-farnesyl-5,7-dihydroxy-4-methylphthalide, the immediate precursor to mycophenolic acid.[1][5]

Biosynthetic pathway leading to this compound.

Biological Activities and Potential Mechanisms of Action

While much of the research on this compound has focused on its role as a biosynthetic intermediate, studies on related phthalide and dihydroxy-substituted aromatic compounds suggest it may possess intrinsic biological activities.

Antimicrobial Activity

Studies on structurally similar dihydroxyflavanone derivatives have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] The dihydroxy substitution pattern on the aromatic ring is often crucial for this activity. It is hypothesized that this compound may exhibit similar properties, although direct experimental evidence is needed.

Anti-inflammatory Activity

Flavonoids and other phenolic compounds with a 5,7-dihydroxy substitution pattern are known to possess anti-inflammatory properties.[8] For instance, 5,7-dimethoxyflavone (B190784) has shown anti-inflammatory effects in animal models.[8] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. Given its structure, this compound could potentially modulate inflammatory pathways, a hypothesis that warrants further investigation. A potential mechanism could involve the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Hypothesized anti-inflammatory action of DHMP.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of related phthalides from Penicillium species and can be adapted for this compound.[3]

Fungal Cultivation and Fermentation

-

Strain: Penicillium brevicompactum or Penicillium crustosum.

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth) with a spore suspension or mycelial plugs of the fungal strain.

-

Incubation: Incubate the culture at 25-28°C for 14-21 days under static or shaking conditions, depending on the strain's optimal production parameters.

Extraction and Isolation

-

Mycelium Separation: After the incubation period, separate the mycelium from the culture broth by filtration.

-

Solvent Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a staining reagent.

-

Pool the fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC).

-

Workflow for the isolation and purification of DHMP.

Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the compound by acquiring ¹H NMR and ¹³C NMR spectra.[3][4] Further structural confirmation can be obtained through 2D NMR experiments such as COSY, HSQC, and HMBC.

Future Directions

While the role of this compound as a precursor to mycophenolic acid is well-established, its own bioactivities remain largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Biosynthetic Engineering: Manipulation of the mycophenolic acid biosynthetic pathway in producer strains to enhance the accumulation of this compound for further study.

-

Total Synthesis: Development of efficient synthetic routes to provide a reliable source of the compound for extensive biological testing.

Conclusion

This compound is a secondary metabolite of significant biochemical importance. As the direct precursor to mycophenolic acid, it is a key molecule in the fungal biosynthetic machinery. This technical guide has provided a comprehensive overview of its known properties, biosynthesis, and potential biological activities, along with methodologies for its study. Further investigation into this compound is warranted to unlock its full therapeutic and scientific potential.

References

- 1. Biosynthesis of mycophenolic acid. The synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide in a cell-free preparation from Penicillium brevicompactum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. {Supplementary Data} [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into 5,7-Dihydroxy-4-Methylphthalide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the biosynthesis of the immunosuppressant drug mycophenolic acid. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific compound, this document presents the available Mass Spectrometry (MS) data and outlines a general experimental protocol for spectroscopic analysis. Furthermore, this guide illustrates the biosynthetic context of this compound within the mycophenolic acid pathway.

Spectroscopic Data

While detailed, publicly accessible ¹H and ¹³C NMR data for this compound remains elusive in the surveyed literature, mass spectrometry provides key information for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides fragmentation insights for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Mass Spec Result (M-H)⁻ | 179.1 | [3] |

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic analysis of phthalides, based on established protocols for similar compounds.

General NMR Spectroscopy Protocol

A general approach for acquiring NMR spectra of phthalide (B148349) compounds is as follows:

-

Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Instrument: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Record standard ¹H and ¹³C NMR spectra. Further structural elucidation can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

General Mass Spectrometry (MS) Protocol

A typical protocol for the mass spectrometric analysis of a phthalide is outlined below:

-

Sample Introduction: Introduce the sample, dissolved in a suitable solvent such as methanol, into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds and can be operated in both positive and negative ion modes.

-

Analysis: Acquire mass spectra using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Biosynthetic Pathway

This compound is a crucial intermediate in the fungal biosynthesis of mycophenolic acid. The following diagram illustrates the key steps in this pathway.

Caption: Biosynthetic pathway of Mycophenolic Acid.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 5,7-Dihydroxy-4-Methylphthalide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-4-Methylphthalide (CAS No: 27979-57-3) is a significant organic compound with the molecular formula C₉H₈O₄.[1][2][3] It serves as a crucial intermediate in the synthesis of mycophenolic acid, an immunosuppressant drug, and is also known as a secondary metabolite of fungi like Aspergillus flavus.[1][4] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective use in synthesis, formulation, and drug development processes. The presence of two hydroxyl groups and a lactone ring in its structure dictates its behavior in various chemical environments.[5]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams to illustrate key processes and potential degradation pathways, offering a critical resource for researchers in the field.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. The data for this compound is primarily available for organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for initial in-vitro testing.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |

| DMSO | 100 | 555.07 | Ultrasonic assistance may be needed.[1] |

Note: The molecular weight of this compound is 180.16 g/mol .[1][3][5]

A related compound, 5-hydroxy-7-methoxy-4-methylphthalide, is noted to be soluble in methanol (B129727) and DMSO, suggesting methanol could be another potential solvent for this compound.[6]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.[7]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.[7] This step should be performed quickly to prevent temperature changes.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.[7]

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[7] A calibration curve must be prepared using standard solutions of known concentrations.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8]

Storage and Handling

Supplier data provides recommended storage conditions to maintain the integrity of this compound.

| Form | Storage Condition | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Table data sourced from MedChemExpress.[1]

Potential Degradation Pathways

Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[9] While specific degradation studies for this compound are not widely published, its chemical structure suggests susceptibility to two primary degradation mechanisms:

-

Hydrolysis: The lactone ring is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form a carboxylic acid.

-

Oxidation: The dihydroxy-substituted aromatic ring (a phenol (B47542) derivative) is susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored degradation products.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound|CAS 27979-57-3 [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of mycophenolic acid from 5,7-Dihydroxy-4-Methylphthalide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biosynthetic pathway of mycophenolic acid (MPA), a potent immunosuppressant, commencing from the key intermediate, 5,7-Dihydroxy-4-Methylphthalide. This document provides a comprehensive overview of the enzymatic transformations, quantitative data, detailed experimental protocols, and visual representations of the pathway to support research and development in this field.

The Core Biosynthetic Pathway from this compound to Mycophenolic Acid

The conversion of this compound to mycophenolic acid is a critical segment of the overall MPA biosynthetic pathway, which is orchestrated by a cluster of genes known as the mpa gene cluster, first identified in Penicillium brevicompactum.[1][2] This late-stage synthesis involves a three-step enzymatic cascade: prenylation, oxidative cleavage, and methylation.

The pathway initiates with the farnesylation of this compound. This reaction is catalyzed by a prenyltransferase, MpaA, which attaches a farnesyl pyrophosphate (FPP) molecule to the aromatic ring of the phthalide, yielding 6-farnesyl-5,7-dihydroxy-4-methylphthalide.[3][4] This intermediate is then subjected to oxidative cleavage. An oxygenase, MpaB', is responsible for the intricate cleavage of the farnesyl side chain, leading to the formation of demethylmycophenolic acid (DMMPA).[5][6] The final step in the biosynthesis is the O-methylation of the C5 hydroxyl group of DMMPA. This reaction is catalyzed by the S-adenosyl methionine (SAM)-dependent O-methyltransferase, MpaG', to produce the final product, mycophenolic acid.[6][7]

The following diagram illustrates this core biosynthetic pathway:

Quantitative Data

| Enzyme | Substrate(s) | Product | Km (μM) | kcat (s-1) | Vmax | Source |

| MpaA (Prenyltransferase) | This compound, Farnesyl pyrophosphate | 6-Farnesyl-5,7-dihydroxy-4-methylphthalide | Data not available | Data not available | Data not available | [3][4] |

| MpaB' (Oxygenase) | 6-Farnesyl-5,7-dihydroxy-4-methylphthalide | Demethylmycophenolic acid | Data not available | Data not available | Data not available | [5][6] |

| MpaG' (O-Methyltransferase) | Demethylmycophenolic acid, S-adenosyl methionine | Mycophenolic acid | Data not available | Data not available | Data not available | [6][7] |

Note: The lack of specific kinetic data in the public domain highlights an area for future research to fully characterize the efficiency and regulation of this important biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of mycophenolic acid from this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the MpaA, MpaB', and MpaG' enzymes necessitates their production in a recombinant form. Escherichia coli and Pichia pastoris are commonly used expression systems for fungal enzymes.[8][9]

Experimental Workflow for Enzyme Production:

Protocol for Recombinant MpaG' (O-Methyltransferase) Purification:

-

Gene and Vector Preparation: Synthesize the mpaG' gene with codon optimization for E. coli expression. Clone the gene into a pGEX vector to create a glutathione (B108866) S-transferase (GST) fusion protein.[10]

-

Expression: Transform the pGEX-mpaG' construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium containing ampicillin (B1664943) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[10]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a GST-affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer). Elute the GST-MpaG' fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).[10]

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the kinetic parameters and substrate specificity of the biosynthetic enzymes.

Protocol for MpaG' (O-Methyltransferase) Activity Assay:

This protocol is adapted from a general methyltransferase assay.[11][12]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

5 mM DTT

-

100 µM Demethylmycophenolic acid (substrate)

-

50 µM S-adenosyl methionine (SAM) (methyl donor)

-

Purified MpaG' enzyme (various concentrations to determine the linear range)

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

-

Product Analysis: Analyze the formation of mycophenolic acid using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., at 220 nm).[13]

-

Data Analysis: Quantify the amount of MPA produced by comparing the peak area to a standard curve. Calculate the enzyme activity in terms of product formed per unit time per amount of enzyme. Determine kinetic parameters (Km and Vmax) by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for MpaA (Prenyltransferase) Activity Assay:

A similar in vitro assay can be designed for MpaA, using this compound and farnesyl pyrophosphate as substrates. The product, 6-farnesyl-5,7-dihydroxy-4-methylphthalide, can be detected and quantified by HPLC or LC-MS.[3][4]

Protocol for MpaB' (Oxygenase) Characterization:

The characterization of oxygenases like MpaB' can be more complex due to the requirement for cofactors and the nature of the reaction. A common approach involves reconstituting the activity in vitro with the purified enzyme, the substrate (6-farnesyl-5,7-dihydroxy-4-methylphthalide), a reducing agent (e.g., NADPH), and a partner reductase if required. The reaction products would then be analyzed by LC-MS to identify and quantify demethylmycophenolic acid.[5][6]

Conclusion

This technical guide provides a foundational understanding of the core biosynthetic pathway of mycophenolic acid from this compound. The detailed descriptions of the enzymatic steps, the framework for quantitative data collection, and the comprehensive experimental protocols offer a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research to elucidate the specific kinetic parameters of the pathway's enzymes will be instrumental in optimizing the production of this vital immunosuppressive agent.

References

- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compartmentalized biosynthesis of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. mdanderson.org [mdanderson.org]

- 11. Measuring Methyltransferase Activity Using the MTase-Glo™ Methyltransferase Assay and the GloMax® Discover System [promega.com]

- 12. promega.com [promega.com]

- 13. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of 5,7-Dihydroxy-4-Methylphthalide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the biosynthesis of mycophenolic acid.[1] The synthesis is based on a five-step sequence starting from 3,5-dimethoxybenzyl alcohol, proceeding through the key intermediate 5,7-dimethoxy-4-methylphthalide.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Chloromethylation | 3,5-Dimethoxybenzyl alcohol | 1-(Chloromethyl)-3,5-dimethoxy-2-methylbenzene | Formaldehyde (B43269), HCl | High |

| 2 | Cyanation | 1-(Chloromethyl)-3,5-dimethoxy-2-methylbenzene | (3,5-Dimethoxy-2-methylphenyl)acetonitrile | NaCN | High |

| 3 | Hydrolysis and Cyclization | (3,5-Dimethoxy-2-methylphenyl)acetonitrile | 5,7-Dimethoxy-4-methylphthalide | H₂SO₄ | ~80% |

| 4 | Demethylation | 5,7-Dimethoxy-4-methylphthalide | This compound | Anhydrous AlCl₃, Dichloromethane (B109758) | ~72% |

| Overall | Total Synthesis | 3,5-Dimethoxybenzyl alcohol | This compound | ~58% |

Experimental Protocols

The total synthesis of this compound is accomplished through a robust four-step process.

Step 1: Synthesis of 5,7-Dimethoxy-4-methylphthalide from 3,5-Dimethoxybenzyl alcohol

This part of the synthesis is adapted from an efficient method involving a one-pot transformation.[1]

-

Chloromethylation of 3,5-Dimethoxybenzyl alcohol: To a cooled (0 °C) solution of 3,5-dimethoxybenzyl alcohol in concentrated hydrochloric acid, an aqueous solution of formaldehyde is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 1-(chloromethyl)-3,5-dimethoxy-2-methylbenzene, is then extracted with an organic solvent.

-

Cyanation: The crude 1-(chloromethyl)-3,5-dimethoxy-2-methylbenzene is dissolved in a suitable solvent (e.g., acetone, ethanol) and treated with sodium cyanide. The reaction is heated to reflux and monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer containing (3,5-dimethoxy-2-methylphenyl)acetonitrile is carried forward.

-

Hydrolysis and Lactonization: The crude (3,5-dimethoxy-2-methylphenyl)acetonitrile is treated with a strong acid, such as concentrated sulfuric acid, and heated. This promotes hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular cyclization (lactonization) to form 5,7-dimethoxy-4-methylphthalide. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed, and dried. The overall yield for this three-step, one-pot sequence to 5,7-dimethoxy-4-methylphthalide is approximately 80%.[1]

Step 2: Demethylation to this compound

The final step involves the demethylation of the methoxy (B1213986) groups to yield the target dihydroxy compound.

-

Reaction Setup: A solution of 5,7-dimethoxy-4-methylphthalide in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Demethylating Agent: The solution is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring. The amount of AlCl₃ should be in molar excess relative to the methoxy groups to be cleaved.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the demethylation is monitored by thin-layer chromatography (TLC) until the starting material is no longer observed.

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid. The yield for this demethylation step is approximately 72%.[1]

Visualized Experimental Workflow

Caption: Workflow for the total synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5,7-Dihydroxy-4-Methylphthalide from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-4-Methylphthalide is a polyketide synthase (PKS) derived fungal secondary metabolite. It is a key intermediate in the biosynthesis of the immunosuppressant drug, mycophenolic acid, produced by several species of the Penicillium genus, most notably Penicillium brevicompactum and Penicillium crustosum. As a biosynthetic precursor to a commercially significant pharmaceutical, the efficient purification of this compound is of considerable interest for research and drug development. This document provides detailed protocols for the fermentation, extraction, and purification of this target compound from fungal culture.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is an early step in the well-characterized mycophenolic acid pathway. The pathway is initiated by the synthesis of 5-methylorsellinic acid from acetyl-CoA and malonyl-CoA by a polyketide synthase. A series of enzymatic modifications, including hydroxylation and lactonization, lead to the formation of the phthalide (B148349) ring structure.

Caption: Biosynthesis of this compound.

Experimental Protocols

The following protocols are adapted from methodologies reported for the purification of closely related phthalide derivatives from Penicillium species.[1][2][3]

Fungal Strain and Fermentation

Fungal Strain: Penicillium crustosum or Penicillium brevicompactum.

Culture Medium:

-

Sodium Nitrate (NaNO₃): 3.0 g/L

-

Dipotassium Phosphate (K₂HPO₄): 1.0 g/L

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g/L

-

Potassium Chloride (KCl): 0.5 g/L

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g/L

-

Glucose: 10.0 g/L

-

Yeast Extract: 8.0 g/L

-

Distilled Water: 1.0 L

Protocol:

-

Prepare the culture medium and sterilize by autoclaving at 121°C for 15 minutes.[2]

-

Inoculate the sterilized medium with a fresh culture of the selected Penicillium species.

-

Incubate the culture in stationary flasks at 28°C for 20 days.[2]

Extraction of Crude Metabolites

Solvents:

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Protocol:

-

After the fermentation period, add a mixture of CH₂Cl₂/MeOH (7:3 v/v) to the culture flasks.[1]

-

Allow the flasks to stand for 24 hours to ensure complete extraction of the metabolites.[1]

-

Separate the mycelium from the culture medium by filtration.

-

Partition the filtrate to separate the organic and aqueous phases.

-

Extract the aqueous phase twice with an equal volume of CH₂Cl₂.[1]

-

Combine all organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure to obtain the crude extract.

Purification of this compound

The purification is a two-step process involving silica (B1680970) gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20.

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of n-hexane/ethyl acetate (B1210297) (EtOAc) followed by EtOAc/MeOH.

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.